molecular formula C13H10F6N2O2 B1351018 {1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol CAS No. 318469-40-8

{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol

Cat. No. B1351018
CAS RN: 318469-40-8
M. Wt: 340.22 g/mol
InChI Key: BJRDDNWYIXOJIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A practical synthetic method for functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been developed . This method involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and involves several steps including lithiation, bromination, and introduction of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol” are not available in the sources I found .

Scientific Research Applications

Chemical Inhibitors in Drug Metabolism

One notable application involves the use of chemical inhibitors, such as trifluoromethylpyrazoles, in studying drug metabolism by hepatic Cytochrome P450 (CYP) enzymes. These inhibitors help predict drug-drug interactions by selectively blocking specific CYP isoforms, highlighting the compound's role in pharmacokinetics and pharmacodynamics studies (Khojasteh et al., 2011).

Synthesis of Heterocycles

The compound's structural framework, closely related to pyrazoles, suggests its utility in the synthesis of heterocyclic compounds. Pyrazole derivatives, for example, are integral in creating a wide array of heterocycles used in pharmaceuticals, agrochemicals, and dyes, demonstrating the compound's relevance in synthetic organic chemistry (Gomaa & Ali, 2020).

Methanol as a Fuel and Chemical Feedstock

Methanol, a component of the compound's name, indicates its relevance in energy and chemical production fields. Research on methanol reforming and its use in fuel cells highlights the importance of methanol-related compounds in renewable energy technologies and hydrogen production (Yong et al., 2013).

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, akin to the compound , have garnered attention for their anti-inflammatory and antibacterial properties. These applications are particularly relevant in medicinal chemistry, where modifying the trifluoromethyl group's position on the pyrazole nucleus can vary activity profiles, suggesting potential for developing new therapeutic agents (Kaur et al., 2015).

Mechanism of Action

The mechanism of action of “{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol” is not clear from the information I found .

Safety and Hazards

The safety and hazards of “{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol” are not specified in the sources I found .

Future Directions

The future directions for research on “{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol” are not clear from the information I found .

properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6N2O2/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-5,22H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRDDNWYIXOJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379662
Record name 5G-355S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

318469-40-8
Record name 5G-355S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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